1-Ethenyl-1-methyl-2,3,4,5-tetraphenyl-1H-silole
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Overview
Description
1-Ethenyl-1-methyl-2,3,4,5-tetraphenyl-1H-silole is a silicon-containing five-membered cyclic dieneThe compound exhibits aggregation-induced emission (AIE), a phenomenon where the compound’s photoluminescence is enhanced when it aggregates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethenyl-1-methyl-2,3,4,5-tetraphenyl-1H-silole typically involves the reaction of tetraphenylcyclopentadienone with a silicon-containing reagent under specific conditions. One common method involves the use of a Grignard reagent to introduce the silicon moiety . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-Ethenyl-1-methyl-2,3,4,5-tetraphenyl-1H-silole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a typical reducing agent used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of silole oxides, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
1-Ethenyl-1-methyl-2,3,4,5-tetraphenyl-1H-silole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in bioimaging due to its photoluminescent properties.
Industry: Utilized in the fabrication of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The unique properties of 1-ethenyl-1-methyl-2,3,4,5-tetraphenyl-1H-silole are attributed to its aggregation-induced emission (AIE). This phenomenon occurs due to restricted intramolecular rotations of the peripheral phenyl rings against the central silole core, which blocks nonradiative decay pathways and enhances radiative decay . This makes the compound highly efficient in emitting light when aggregated.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethyl-2,3,4,5-tetraphenylsilole
- 1,1,2,3,4,5-Hexaphenylsilole
- 1,1-Dimethyl-2,3,4,5-tetraphenylgermole
- 1,1,2,3,4,5-Hexaphenylgermole
Uniqueness
1-Ethenyl-1-methyl-2,3,4,5-tetraphenyl-1H-silole stands out due to its specific AIE properties, which are more pronounced compared to its germole and stannole analogs. This makes it particularly useful in applications requiring high photoluminescence efficiency .
Properties
CAS No. |
51528-39-3 |
---|---|
Molecular Formula |
C31H26Si |
Molecular Weight |
426.6 g/mol |
IUPAC Name |
1-ethenyl-1-methyl-2,3,4,5-tetraphenylsilole |
InChI |
InChI=1S/C31H26Si/c1-3-32(2)30(26-20-12-6-13-21-26)28(24-16-8-4-9-17-24)29(25-18-10-5-11-19-25)31(32)27-22-14-7-15-23-27/h3-23H,1H2,2H3 |
InChI Key |
RYPIMGCIBBEANX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C=C |
Origin of Product |
United States |
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